molecular formula C10H11NO2 B102391 1,2,3,4-Tetrahydro-6-nitronaphthalene CAS No. 19353-86-7

1,2,3,4-Tetrahydro-6-nitronaphthalene

Cat. No. B102391
CAS RN: 19353-86-7
M. Wt: 177.2 g/mol
InChI Key: OMJAUAQKUSAPIJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-nitronaphthalene is a chemical compound with the molecular formula C10H11NO2 . It is also known by its synonyms 6-Nitrotetralin and Naphthalene, 1,2,3,4-tetrahydro-6-nitro- .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-6-nitronaphthalene consists of a naphthalene core with a nitro group (-NO2) attached at the 6th position and four hydrogen atoms making the naphthalene ring partially saturated .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydro-6-nitronaphthalene are not available, it’s worth noting that nitronaphthalenes are generally reactive. For instance, 1-Nitronaphthalene has been shown to react with benzene and undergo selective reduction with cyclohexane in the presence of aluminum chloride .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Modeling Nitronaphthalenes in the Atmosphere

    A detailed study modeled the formation, decay, and partitioning of nitronaphthalenes like 1,2,3,4-Tetrahydro-6-nitronaphthalene in the atmosphere. It provided insights into their behavior in outdoor smog chambers, highlighting their significance in atmospheric chemistry and potential environmental implications (Feilberg et al., 1999).

  • Nitronaphthalene in Diesel Exhaust

    The presence of nitronaphthalenes like 1-nitronaphthalene in diesel exhaust was quantified, emphasizing their relevance in pollution and potential health impacts. The study also discussed the atmospheric chemistry of these compounds, providing a foundation for understanding their environmental fate (Feilberg et al., 1999).

Organic Chemistry and Synthesis

  • Reactivity and Synthesis

    The superelectrophilic activation of 1-nitronaphthalene in the presence of aluminum chloride was explored, revealing its reactivity with benzene and cyclohexane. This study not only provided insight into the chemical behavior of nitronaphthalenes but also offered a pathway for synthesizing complex organic compounds (Zhu et al., 2018).

  • Simple and Efficient Synthesis

    A straightforward method for synthesizing 1-nitronaphthalene was reported, demonstrating its importance as an intermediate in the production of various chemicals including medicines and dyes. This highlights its role in the chemical industry and its relevance in synthetic organic chemistry (Gong-an et al., 2009).

Applications in Energy and Electronics

  • Battery Material: 1-Nitronaphthalene was investigated as a cathode material for magnesium reserve batteries. The study explored its electrochemical properties and suitability as a battery component, indicating its potential application in energy storage technologies (Thirunakaran et al., 1996).

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJAUAQKUSAPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172961
Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-6-nitronaphthalene

CAS RN

19353-86-7
Record name 6-Nitrotetralin
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Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Record name 6-Nitrotetralin
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Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Record name 1,2,3,4-tetrahydro-6-nitronaphthalene
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Synthesis routes and methods

Procedure details

To a suspension of 85% nitronium tetrafluoroborate (52 g, 0.333 mol) in dichloromethane (500 mL) was added dropwise a solution of tetralin (40 g, 0.303 mol) in dichloromethane (400 mL) over 45 min at 0° C. The mixture was stirred for 30 min at 0° C. and quenched by addition of ice-water (700 mL). The organic layer was separated, washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 30:1~5:1 hexane/toluene to give 14.15 g of the title compound: 1H NMR (CDCl3) δ7.91 (s, 1H), 7.88 (d, 1H, J=7.6 Hz), 7.17 (d, 1H, J=7.6 Hz), 2.84 (m, 4H), 1.83 (m, 4H).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Maddocks, NF Samuri, K Ridge… - Journal of Labelled …, 2023 - Wiley Online Library
This paper describes the deuterium‐labelling of alkylnitroaromatics by base‐catalysed exchange with deuterium oxide. As the alkyl protons alpha to the aromatic ring are the most …
S Bühler, I Lagoja, H Giegrich… - Helvetica Chimica …, 2004 - Wiley Online Library
Based upon the photolabile [2‐(2‐nitrophenyl)propoxy]carbonyl group (NPPOC), a large number of modified 2‐(2‐nitrophenyl)propanol derivatives substituted at the phenyl ring (see 23…
Number of citations: 119 onlinelibrary.wiley.com
JS Fortin, MF Côté, J Lacroix, M Desjardins… - Bioorganic & medicinal …, 2008 - Elsevier
Aryl chloroethylureas (CEUs) are potent anti-neoplastic agents alkylating specific intracellular proteins such as β II -tubulin. Recently we have identified a new subset of CEU derived …
Number of citations: 20 www.sciencedirect.com
DQ Peng, ZX Yu, CH Wang, B Gong, YY Liu… - International Journal of …, 2020 - hindawi.com
Agarwood is generally used to make incense sticks in China and Southeast Asia. It emits smoke with a pleasant odor when burned. There are few reports on the chemical components …
Number of citations: 15 www.hindawi.com

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